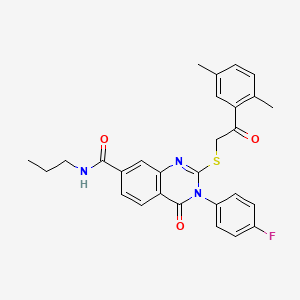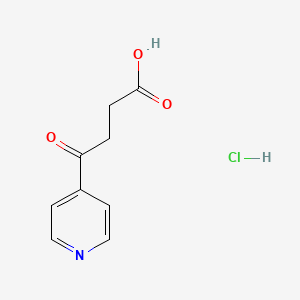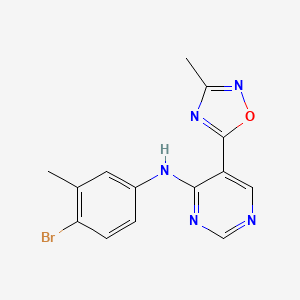![molecular formula C14H19NO B2591551 [(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol CAS No. 2227883-50-1](/img/structure/B2591551.png)
[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,5S)-2-Benzyl-2-azabicyclo[320]heptan-1-yl]methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclo heptane core
Wissenschaftliche Forschungsanwendungen
[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the synthesis of complex molecules and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S)-2-Benzyl-2-azabicyclo[320]heptan-1-yl]methanol typically involves the enantioselective construction of the azabicyclo heptane scaffoldThe reaction conditions often require the use of chiral catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield various alcohol derivatives.
Wirkmechanismus
The mechanism of action of [(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The benzyl group and the azabicyclo heptane core play crucial roles in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R,5R)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol: A stereoisomer with different biological and chemical properties.
8-Azabicyclo[3.2.1]octane derivatives: Compounds with a similar bicyclic structure but different substituents and applications.
2,6-Dioxobicyclo[3.2.0]heptane derivatives: Compounds with a similar core structure but different functional groups and uses.
Uniqueness
[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and the presence of both a benzyl group and an azabicyclo heptane core. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
[(1S,5S)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-11-14-8-6-13(14)7-9-15(14)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDBTEIWDAFFGP-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride](/img/structure/B2591469.png)
![[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2591471.png)

![N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2591473.png)
![4-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2591476.png)
![9-(4-butoxyphenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2591477.png)
![2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2591479.png)

![N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591484.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2591485.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2591487.png)
![3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2591489.png)
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2591490.png)

